Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a brominated dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 4,5-dimethoxybenzyl alcohol, is brominated using bromine or N-bromosuccinimide (NBS) to yield 2-bromo-4,5-dimethoxybenzyl bromide.
Piperidine Formation: The brominated intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate to form the piperidine derivative.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted piperidine derivatives.
Oxidation: Oxidized products such as ketones or aldehydes.
Reduction: Reduced products such as alcohols.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for drug discovery.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the piperidine ring are key structural features that enable the compound to bind to target proteins or enzymes, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
Methyl piperidine-4-carboxylate: Similar ester functionality but lacks the brominated phenyl group.
2-Bromo-4,5-dimethoxybenzyl alcohol: Precursor in the synthesis with similar brominated phenyl group but lacks the piperidine ring.
The uniqueness of this compound lies in its combination of a brominated phenyl group with a piperidine ring and an ethyl ester functionality, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4/c1-4-23-17(20)12-5-7-19(8-6-12)11-13-9-15(21-2)16(22-3)10-14(13)18/h9-10,12H,4-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUHNWUDZGTMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2Br)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362397 |
Source
|
Record name | Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4177-73-5 |
Source
|
Record name | Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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